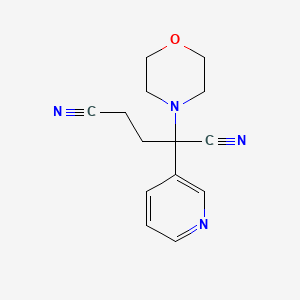
4-(benzyloxy)-2-bromocyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzyloxy)-2-bromocyclohexan-1-one is an organic compound that features a benzyloxy group and a bromine atom attached to a cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-bromocyclohexan-1-one typically involves the bromination of 4-benzyloxycyclohexanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(benzyloxy)-2-bromocyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-benzyloxycyclohexanone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzyloxy-substituted ketones or carboxylic acids.
Reduction: Formation of 4-benzyloxycyclohexanone.
Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.
科学研究应用
4-(benzyloxy)-2-bromocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(benzyloxy)-2-bromocyclohexan-1-one involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds with electron-rich sites. These interactions can influence the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
Similar Compounds
4-Benzyloxy-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of a bromine atom.
4-Benzyloxy-2-hydroxybenzylidene: Contains a benzylidene group instead of a bromine atom.
4-Benzyloxy-2-hydroxybenzylamine: Features an amine group instead of a bromine atom.
Uniqueness
4-(benzyloxy)-2-bromocyclohexan-1-one is unique due to the presence of both a benzyloxy group and a bromine atom on the cyclohexanone ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
属性
分子式 |
C13H15BrO2 |
|---|---|
分子量 |
283.16 g/mol |
IUPAC 名称 |
2-bromo-4-phenylmethoxycyclohexan-1-one |
InChI |
InChI=1S/C13H15BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI 键 |
BYULBDFJKNBSDV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(CC1OCC2=CC=CC=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine](/img/structure/B8431043.png)
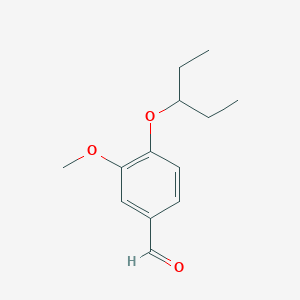
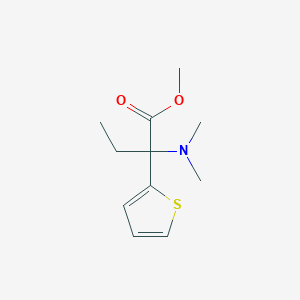
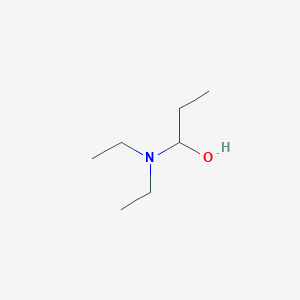
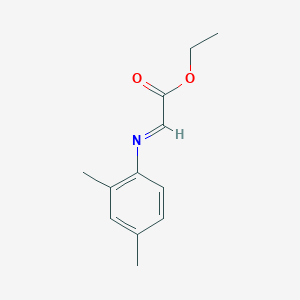

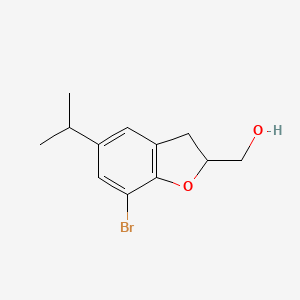
![1-[6-tert-Butylpyridin-3-yl]propan-1-one](/img/structure/B8431106.png)
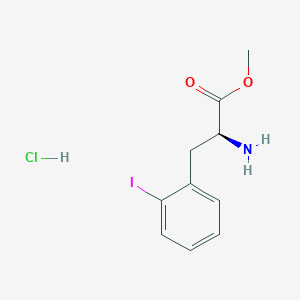
![(S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one](/img/structure/B8431122.png)
![1-(3-aminopropyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8431131.png)
![{5-chloro-2-[2-(hydroxymethyl)-1H-imidazol-1-yl]phenyl}(phenyl)methanone](/img/structure/B8431136.png)
